5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID
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Overview
Description
5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as condensation, nitration, and esterification to form the final product. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-2-NITROPHENOXYMETHYL BENZOIC ACID
- 2-FUROIC ACID DERIVATIVES
- HYDRAZONO COMPOUNDS
Uniqueness
What sets 5-({4-[1-((Z)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[4-[(Z)-C-methyl-N-[[3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O8/c1-18-6-12-26(25(14-18)32(36)37)39-16-20-4-3-5-22(15-20)28(33)31-30-19(2)21-7-9-23(10-8-21)38-17-24-11-13-27(40-24)29(34)35/h3-15H,16-17H2,1-2H3,(H,31,33)(H,34,35)/b30-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHVTRQDUNWBCF-FSGOGVSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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